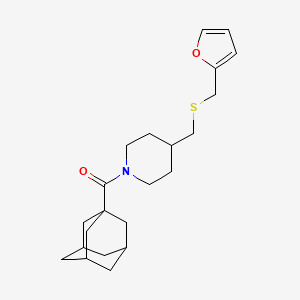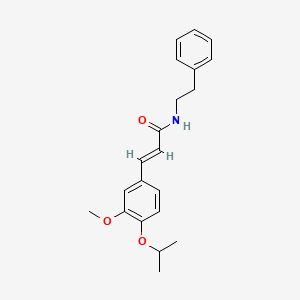
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide, also known as IEM-1921, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of acrylamide derivatives and has shown promising results in various fields of research, including neuroscience, cancer research, and drug discovery.
Aplicaciones Científicas De Investigación
Catalysis and Polymerization
One notable application in scientific research for compounds structurally related to (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide involves catalysis and polymerization processes. For instance, the methoxycarbonylation of phenylethyne catalyzed by palladium complexes offers an innovative approach to synthesizing linear product methyl cinnamate with high activity and regioselectivity. Such catalytic processes are crucial for developing new materials and chemicals with broad applications in industry and research (Magro et al., 2010).
Biomedical Applications
Derivatives similar to (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide have been investigated for their potential biomedical applications. The synthesis and polymerization of methacrylamide derivatives highlight the creation of polymers with functional side groups that could have biomedical relevance. Such polymers could be essential for developing new biomedical materials, including drug delivery systems and scaffolds for tissue engineering (Gallardo & Román, 1993).
Anticancer Research
Research into the synthesis of cinnamic acid derivatives, including (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide analogs, demonstrates promising anticancer activity. Such compounds, through quantitative structure-activity relationship (QSAR) analysis and subsequent synthesis, show significant potential in treating cancers, exemplified by their strong activity against murine leukemia P-388 cells. This insight is crucial for developing new anticancer drugs and understanding their mechanisms of action (Fattah, 2020).
Corrosion Inhibition
The field of corrosion science also benefits from research on compounds structurally similar to (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide. The study on corrosion inhibitors reveals the effectiveness of certain acrylamide derivatives in protecting metals like copper in corrosive environments. Understanding the inhibitory mechanisms and efficiency of such compounds is vital for developing safer and more effective corrosion protection methods (Abu-Rayyan et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-16(2)25-19-11-9-18(15-20(19)24-3)10-12-21(23)22-14-13-17-7-5-4-6-8-17/h4-12,15-16H,13-14H2,1-3H3,(H,22,23)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRRZHWWZIAJM-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=CC(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


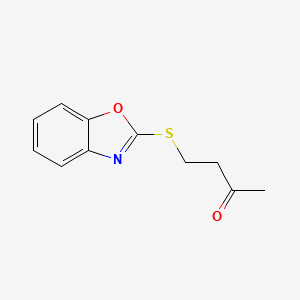

![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)
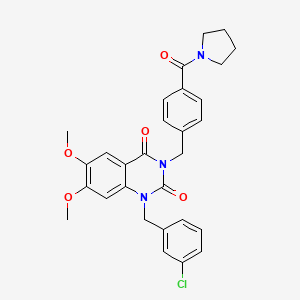
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2565616.png)

![N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)
![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)
![5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2565621.png)
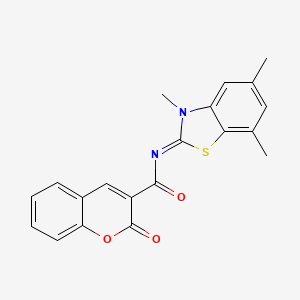
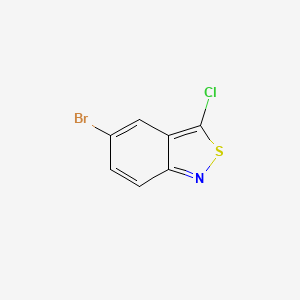
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2565626.png)
